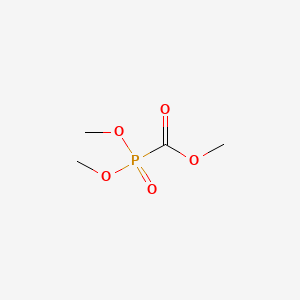
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Übersicht
Beschreibung
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is a chemical compound with the molecular formula C12H25N3. It is a diamine derivative featuring two cyclohexane rings connected by a diamine group, with an amino group attached to the fourth carbon of one of the rings. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Diamine Derivatives: One common synthetic route involves the reduction of a suitable diamine derivative, such as 1,4-cyclohexanediamine, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Amination of Cyclohexane Derivatives: Another method involves the amination of cyclohexane derivatives, where an amine group is introduced to the cyclohexane ring through reactions with ammonia or primary amines under high pressure and temperature.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, is maintained.
Continuous Flow Processes: Continuous flow reactors are also employed for large-scale production, offering advantages in terms of efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or diamines, typically using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution Reactions: Substitution reactions can occur at the amino groups, where the amino hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and catalytic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and strong bases.
Major Products Formed:
Oxidation Products: Cyclohexanone derivatives, amino alcohols.
Reduction Products: Cyclohexylamine derivatives, diamines.
Substitution Products: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the compound's structure and the biological system .
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminocyclohexane: A closely related compound with two amino groups on the cyclohexane ring.
N-(4-Aminocyclohexyl)acetamide: Another derivative with an acetamide group attached to the amino group.
N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide: A compound featuring a pyrimidine ring attached to the amino group.
Uniqueness: N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is unique in its structural arrangement, providing distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWZDGHWDCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329084 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-26-2 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















